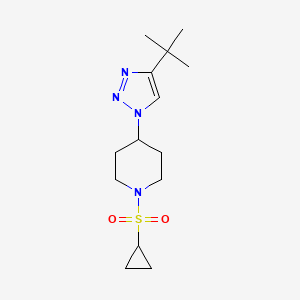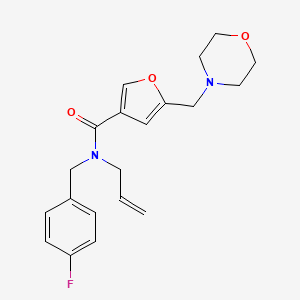![molecular formula C16H18F3N3O2S B4251018 5-Ethylsulfonyl-3-[2-methyl-3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B4251018.png)
5-Ethylsulfonyl-3-[2-methyl-3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Übersicht
Beschreibung
5-Ethylsulfonyl-3-[2-methyl-3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes an ethylsulfonyl group, a trifluoromethyl-substituted phenyl ring, and a tetrahydro-pyrazolopyridine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylsulfonyl-3-[2-methyl-3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrazolopyridine Core: : This step involves the cyclization of appropriate precursors to form the pyrazolopyridine core. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Introduction of the Ethylsulfonyl Group: : The ethylsulfonyl group can be introduced via sulfonylation reactions using reagents such as ethylsulfonyl chloride in the presence of a base like triethylamine.
-
Substitution with the Trifluoromethyl-Substituted Phenyl Ring: : This step involves the coupling of the pyrazolopyridine core with the trifluoromethyl-substituted phenyl ring. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazolopyridine core or the trifluoromethyl group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the pyrazolopyridine core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for substitution reactions may include the use of bases like sodium hydride or catalysts like palladium in the presence of appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced derivatives of the pyrazolopyridine core.
Wissenschaftliche Forschungsanwendungen
5-Ethylsulfonyl-3-[2-methyl-3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular pathways.
Chemical Research: The compound serves as a model for studying the reactivity and properties of pyrazolopyridine derivatives.
Industrial Applications: It may have applications in the development of new materials or as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 5-Ethylsulfonyl-3-[2-methyl-3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(methylsulfonyl)-3-[2-methyl-3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
- 5-(ethylsulfonyl)-3-[2-methyl-3-(difluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
- 5-(ethylsulfonyl)-3-[2-methyl-3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Uniqueness
The uniqueness of 5-Ethylsulfonyl-3-[2-methyl-3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine lies in its specific combination of functional groups and its structural configuration
Eigenschaften
IUPAC Name |
5-ethylsulfonyl-3-[2-methyl-3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c1-3-25(23,24)22-8-7-14-12(9-22)15(21-20-14)11-5-4-6-13(10(11)2)16(17,18)19/h4-6H,3,7-9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAXEMFPEYJTAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C(=NN2)C3=C(C(=CC=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,1-cyclopropanedicarboxamide](/img/structure/B4250937.png)
![1-(4-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}piperazin-1-yl)isoquinoline](/img/structure/B4250939.png)

![2-(1-cyclohexyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4250954.png)
![3-(1,3-benzodioxol-5-yl)-5-[(5-chloro-2-thienyl)methyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4250957.png)
![2-(3-{1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4250958.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B4250968.png)
![3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(3-thienylmethyl)benzamide](/img/structure/B4250975.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(3-pyridinyl)propanamide](/img/structure/B4250980.png)
![4-(2-{3-[3-(2,4-dimethyl-1,3-thiazol-5-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B4250981.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepane](/img/structure/B4250982.png)


![5-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B4251044.png)
